molecular formula C20H20N2O3S B6500578 N-{2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl}benzamide CAS No. 863556-09-6

N-{2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl}benzamide

Katalognummer: B6500578
CAS-Nummer: 863556-09-6
Molekulargewicht: 368.5 g/mol
InChI-Schlüssel: HTDIMALMRUCYSO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{2-[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl}benzamide is a synthetic benzamide derivative featuring a thiazole ring substituted at the 4-position with a 3,4-dimethoxyphenyl group and a benzamide moiety attached via an ethyl linker. This compound is structurally distinct due to its 1,3-thiazole core, which is known for enhancing metabolic stability and modulating receptor-binding affinity in medicinal chemistry .

Eigenschaften

IUPAC Name

N-[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-24-17-9-8-15(12-18(17)25-2)20-22-16(13-26-20)10-11-21-19(23)14-6-4-3-5-7-14/h3-9,12-13H,10-11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTDIMALMRUCYSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl}benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group is introduced via a nucleophilic substitution reaction, where a suitable precursor such as 3,4-dimethoxybenzaldehyde is used.

    Formation of the Benzamide Group: The final step involves the coupling of the thiazole derivative with benzoyl chloride in the presence of a base like triethylamine to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-{2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Halogenated or alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

The compound features a thiazole ring and a dimethoxyphenyl group, which contribute to its biological activity. The presence of these functional groups enhances its interaction with biological targets.

Anticancer Activity

Research indicates that N-{2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl}benzamide exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, a study demonstrated its efficacy against breast cancer cells by targeting specific signaling pathways involved in tumor growth .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. It has shown effectiveness against several bacterial strains and fungi, suggesting its potential as a therapeutic agent in treating infections. The mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell death .

Anti-inflammatory Effects

N-{2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl}benzamide has demonstrated anti-inflammatory properties in preclinical models. It appears to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response, making it a candidate for further investigation in chronic inflammatory diseases .

Case Study 1: Breast Cancer Treatment

In a controlled study involving human breast cancer cell lines, N-{2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl}benzamide was administered at varying concentrations. Results indicated a dose-dependent reduction in cell viability and increased apoptosis markers. The study concluded that this compound could serve as a lead for developing new breast cancer therapies .

Case Study 2: Antibacterial Screening

A series of antibacterial assays were conducted against common pathogens such as E. coli and Staphylococcus aureus. The compound exhibited significant inhibitory effects at low concentrations. Further analysis suggested that it might function through multiple mechanisms, including enzyme inhibition and membrane disruption .

Wirkmechanismus

The mechanism of action of N-{2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby affecting cellular pathways and biological processes.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Structural Analogs of N-{2-[2-(3,4-Dimethoxyphenyl)-1,3-Thiazol-4-yl]Ethyl}Benzamide

Table 1: Structural Comparison of Key Analogs
Compound Name Key Structural Features Molecular Formula Reference ID
N-{2-[2-(3,4-Dimethoxyphenyl)-1,3-Thiazol-4-yl]Ethyl}Benzamide 3,4-Dimethoxyphenyl-thiazole, ethyl-benzamide linker C₂₀H₂₀N₂O₃S
3,4-Dimethoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide (G856-3275) Phenyl-thiazole, 3,4-dimethoxybenzamide C₂₀H₂₀N₂O₃S
N-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(dimethylamino)benzamide (ZINC2624998) 3,4-Dimethoxyphenyl-thiazole, dimethylamino-benzamide C₂₁H₂₂N₄O₃S
2-Hydroxy-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-D) Hydroxybenzamide, lacks thiazole ring C₁₇H₁₉NO₄
N-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-fluorophenyl)methoxy]benzamide 2,5-Dimethoxyphenyl-thiazole, fluorophenyl-methoxy-benzamide C₂₆H₂₂FN₂O₄S
Key Observations:

Thiazole vs. Benzimidazole/Other Heterocycles : Unlike benzimidazole derivatives (e.g., ), the thiazole core in the target compound offers greater metabolic resistance due to sulfur’s electronegativity and reduced susceptibility to oxidative degradation .

Replacement of the thiazole with a hydroxyl group (Rip-D) eliminates heterocyclic π-π stacking interactions, reducing affinity for hydrophobic binding pockets .

Functional Insights:
  • Sigma Receptor Targeting : The target compound’s benzamide-thiazole scaffold shares structural motifs with PIMBA (), a sigma-1 receptor ligand used in prostate cancer imaging. The 3,4-dimethoxy group may mimic catecholamine structures, enhancing receptor interaction .
  • Tyrosinase Inhibition : Rip-B’s moderate activity suggests that the thiazole ring in the target compound could enhance potency by introducing additional hydrogen-bonding or hydrophobic interactions .
  • Antimicrobial Activity: Thiazole-containing analogs (e.g., ) show superior antimicrobial effects compared to non-heterocyclic benzamides, likely due to improved membrane penetration and target enzyme inhibition .

Biologische Aktivität

N-{2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl}benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

N-{2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl}benzamide features a thiazole ring and a benzamide moiety, which are known for their roles in various pharmacological activities. The presence of the 3,4-dimethoxyphenyl group enhances its lipophilicity and potentially its bioavailability.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antitumor Activity : Several studies have demonstrated that thiazole derivatives possess significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to N-{2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl}benzamide showed promising results in inhibiting cell proliferation in breast cancer and leukemia models .
  • Antimicrobial Properties : Thiazole-containing compounds have been reported to exhibit antibacterial and antifungal activities. In particular, derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
  • Anti-inflammatory Effects : Some studies indicate that benzamide derivatives can modulate inflammatory pathways. This activity is critical in conditions such as arthritis and other inflammatory diseases .

The mechanisms underlying the biological activities of N-{2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl}benzamide are multifaceted:

  • Cell Cycle Arrest : Compounds with similar structures have been shown to induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells .
  • Inhibition of Kinases : Some thiazole derivatives inhibit specific kinases involved in cancer progression. For example, studies have highlighted their role as RET kinase inhibitors .
  • Reactive Oxygen Species (ROS) Generation : Certain derivatives induce oxidative stress in cells, contributing to their cytotoxic effects .

Case Studies

Several case studies illustrate the efficacy of thiazole-based compounds:

  • Study on Breast Cancer Cells : A derivative structurally related to N-{2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl}benzamide was tested against MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability with an IC50 value lower than that of standard chemotherapeutic agents like doxorubicin .
  • Antibacterial Activity Assessment : In vitro studies evaluated the antibacterial properties against Staphylococcus aureus and Escherichia coli. The compound demonstrated comparable efficacy to conventional antibiotics, indicating its potential as an alternative treatment option .

Data Table: Summary of Biological Activities

Activity TypeModel/OrganismObserved EffectReference
AntitumorMCF-7 Breast Cancer CellsIC50 < Doxorubicin
AntibacterialStaphylococcus aureusComparable efficacy to standard antibiotics
Anti-inflammatoryIn vitro inflammatory modelReduced cytokine levels

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.